molecular formula C7H14O4 B8658718 2H-Pyran-3-OL, tetrahydro-4,4-dimethoxy-, (3R)- CAS No. 851916-47-7

2H-Pyran-3-OL, tetrahydro-4,4-dimethoxy-, (3R)-

Cat. No.: B8658718
CAS No.: 851916-47-7
M. Wt: 162.18 g/mol
InChI Key: BXGOXDLHSNHTCX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-3-OL, tetrahydro-4,4-dimethoxy-, (3R)- is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran-3-OL, tetrahydro-4,4-dimethoxy-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-3-OL, tetrahydro-4,4-dimethoxy-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

851916-47-7

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(3R)-4,4-dimethoxyoxan-3-ol

InChI

InChI=1S/C7H14O4/c1-9-7(10-2)3-4-11-5-6(7)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

BXGOXDLHSNHTCX-ZCFIWIBFSA-N

Isomeric SMILES

COC1(CCOC[C@H]1O)OC

Canonical SMILES

COC1(CCOCC1O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting said 3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid, sodium salt with methanol and trimethylorthoformate in the presence of an acid to form 4,4-dimethoxytetrahydro-2H-pyran-3-ol; and
Name
3,4-dihydroxytetrahydro-2H-pyran-4-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-3,6-dihydro-2H-pyran (5.00 g, 43.8 mmol) in methanol (100 mL) at 0° C. was dropwise added a solution of m-chloroperbenzoic acid (15.1 g, 87.6 mmol) in methanol (15 mL). After being stirred for 5 h, methanol was removed in vacuo and the white residue was dissolved in methylene chloride (300 mL). To the solution was added K2CO3. The resulting solution was stirred for 1 h and filtered through celite. The filtrate was evaporated in vacuo to provide the desired product which was used directly for the next reaction without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.